Denaverine hydrochloride

Catalog No.
S635404
CAS No.
3321-06-0
M.F
C24H34ClNO3
M. Wt
420.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Denaverine hydrochloride

CAS Number

3321-06-0

Product Name

Denaverine hydrochloride

IUPAC Name

2-(dimethylamino)ethyl 2-(2-ethylbutoxy)-2,2-diphenylacetate;hydrochloride

Molecular Formula

C24H34ClNO3

Molecular Weight

420.0 g/mol

InChI

InChI=1S/C24H33NO3.ClH/c1-5-20(6-2)19-28-24(21-13-9-7-10-14-21,22-15-11-8-12-16-22)23(26)27-18-17-25(3)4;/h7-16,20H,5-6,17-19H2,1-4H3;1H

InChI Key

RSDBEODKTNUEMS-UHFFFAOYSA-N

SMILES

CCC(CC)COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCCN(C)C.Cl

Synonyms

Denaverine;Denaverinhydrochlorid;1-METHYL-3-(TETRAHYDRO-2H-PYRAN-4-YL)UREA;Denaverin HCl

Canonical SMILES

CCC(CC)COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCCN(C)C.Cl

Denaverine hydrochloride is an antispasmodic compound primarily used in veterinary medicine. Developed in Germany and patented in 1974, it acts as a muscle relaxant specifically for the myometrium during parturition in animals such as cows and dogs. In humans, it is marketed under the trade name Spasmalgan for treating urogenital and gastrointestinal spasms. The chemical formula for Denaverine hydrochloride is C₂₄H₃₄ClNO₃, with a molar mass of 383.532 g·mol⁻¹ .

  • Phosphodiesterase inhibition: Similar to papaverine, Denaverine hydrochloride may inhibit the enzyme phosphodiesterase, leading to increased levels of cyclic adenosine monophosphate (cAMP) which relaxes smooth muscles [].
  • Anticholinergic effects: Denaverine hydrochloride might also have some anticholinergic properties, meaning it can interfere with the neurotransmitter acetylcholine, potentially contributing to muscle relaxation [].

Denaverine Hydrochloride and Parturition in Cattle:

Studies have investigated the potential benefits of denaverine hydrochloride during parturition (calving) in cattle. One study explored the effects of denaverine hydrochloride combined with carbetocin, a hormone promoting uterine contractions. The research found that this combined treatment:

  • Reduced the duration of calving, potentially improving animal welfare.
  • Increased subsequent fertility in cows, requiring fewer inseminations and shorter calving intervals.

Denaverine hydrochloride operates through several chemical mechanisms:

  • Phosphodiesterase Inhibition: Similar to papaverine, Denaverine hydrochloride inhibits phosphodiesterase enzymes, which play a crucial role in cellular signaling pathways.
  • Anticholinergic Effects: This compound exhibits anticholinergic properties, blocking the action of acetylcholine on muscarinic receptors, thereby reducing involuntary muscle contractions .
  • Biomimetic Oxidation: Research has shown that Denaverine hydrochloride can undergo oxidation reactions when subjected to various chemical model systems utilizing metalloporphyrins as catalysts .

Denaverine hydrochloride demonstrates significant biological activity, particularly in muscle relaxation and spasmolytic effects:

  • Muscle Relaxation: It effectively relaxes smooth muscles in the gastrointestinal and urogenital tracts, making it beneficial during calving and other stressful conditions .
  • Analgesic Properties: The compound also exhibits analgesic effects, providing pain relief during procedures like parturition .
  • Sedative Effects: In addition to its antispasmodic properties, Denaverine hydrochloride has sedative effects that can help calm stressed animals during medical procedures .

The synthesis of Denaverine hydrochloride involves several steps, typically starting from simpler organic compounds. While specific proprietary methods may vary, a general synthetic pathway includes:

  • Formation of Key Intermediates: Initial reactions create key intermediates that are essential for the final structure.
  • Cyclization Reactions: These intermediates undergo cyclization to form the core structure of Denaverine.
  • Hydrochloride Salt Formation: The final step involves converting the base form into its hydrochloride salt, enhancing its solubility and stability for pharmaceutical use .

Denaverine hydrochloride has several applications:

  • Veterinary Medicine: Primarily used to facilitate easier calving in cattle and to manage spasms in dogs.
  • Human Medicine: Employed for treating various gastrointestinal and urogenital spasms in humans under specific trade names.
  • Research: Investigated for its biochemical properties and potential therapeutic uses beyond its current applications .

Studies on Denaverine hydrochloride have explored its interactions with other drugs and biological systems:

  • Calving Ease Studies: Research has demonstrated that Denaverine hydrochloride can improve calving ease by reducing stress and facilitating smoother delivery processes in cattle .
  • Metabolic Pathways: The compound is primarily metabolized in the liver, with at least 11 metabolites identified, indicating potential interactions with other drugs processed by hepatic pathways .

Denaverine hydrochloride shares similarities with several other compounds known for their antispasmodic properties. Below is a comparison highlighting its uniqueness:

Compound NameClassMechanism of ActionUnique Features
PapaverineAntispasmodicPhosphodiesterase inhibitorWidely used for vascular spasms
Hyoscine (Scopolamine)AnticholinergicMuscarinic receptor antagonistEffective for motion sickness
DicyclomineAntispasmodicAnticholinergicCommonly used for irritable bowel syndrome
AtropineAnticholinergicMuscarinic receptor antagonistUsed in emergency medicine

Denaverine hydrochloride stands out due to its specific application in veterinary medicine and its dual mechanism of action involving both phosphodiesterase inhibition and anticholinergic effects, making it particularly effective during parturition scenarios .

Patent Timeline and Synthesis Innovations

Denaverine hydrochloride’s development traces back to early 1970s German pharmaceutical research. Key patents highlight advancements in synthesis methodologies:

PatentYearMethodologyKey Improvement
DE4133785A11996Synthesis from benzilic acid using thionyl chloride and alkaline earth saltsHigh-purity yield, reduced impurities
EP0537608A21996Esterification with 2-ethylbutanol and dimethylaminoethyl chlorideSimplified technical preparation, scalable process
DE4223688C11996Hydrochloride formation via acetyl chloride reactionEnhanced stability, reduced reaction time

These patents reflect efforts to optimize production efficiency and purity, critical for veterinary and human applications.

Chemical Structure and Nomenclature

Denaverine hydrochloride’s structure includes a diphenyl acetate backbone with a 2-(2-ethylbutoxy) substituent and a 2-(dimethylamino)ethyl ester moiety. Its molecular formula is C₂₄H₃₄ClNO₃, with a molecular weight of 420 g/mol.

ParameterValue
CAS Number3321-06-0
SMILESCl.CCC(CC)COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCCN(C)C
InChI KeyRSDBEODKTNUEMS-UHFFFAOYSA-N

The synthesis of denaverine hydrochloride centers on the alkylation of diphenylacetic acid with 2-ethylbutanol, a reaction that forms the ester backbone critical to its pharmacological activity. This process requires precise control of reaction conditions to achieve high yields and purity.

Reaction Mechanism and Catalytic Systems

The alkylation proceeds via nucleophilic substitution, where the carboxyl group of diphenylacetic acid is deprotonated by a strong base such as sodium hydride or potassium tert-butoxide . The resulting carboxylate ion reacts with 2-ethylbutanol in an aprotic solvent, typically dimethylformamide or tetrahydrofuran, at temperatures ranging from 60°C to 100°C . Industrial protocols often employ continuous flow reactors to maintain consistent temperature and mixing, reducing side reactions such as etherification or over-alkylation .

Table 1: Key Alkylation Reaction Parameters

ParameterBatch ConditionsContinuous Flow Conditions
Temperature80–100°C70–90°C
SolventDimethylformamideTetrahydrofuran
BasePotassium tert-butoxideSodium hydride
Reaction Time6–12 hours30–60 minutes
Yield65–75%85–92%

Industrial Scaling Challenges

Scaling this reaction introduces challenges such as heat dissipation and reagent homogeneity. Traditional batch reactors struggle with exothermic side reactions, necessitating slow reagent addition and cooling systems . In contrast, continuous flow systems mitigate these issues through rapid heat exchange and precise stoichiometric control, enabling kilogram-scale production with minimal batch-to-batch variability .

Optimization Strategies in Continuous Flow Reactor Systems

Continuous flow technology has revolutionized the industrial synthesis of denaverine hydrochloride, offering superior control over reaction kinetics and scalability compared to batch methods.

Reactor Design and Process Parameters

Modern flow reactors for denaverine synthesis integrate mixing modules and linear microstructures to optimize reagent contact. For example, a two-stage system combines:

  • Primary Mixing Module: Diphenylacetic acid and 2-ethylbutanol are introduced at a 1:1.2 molar ratio, with the base delivered via a separate feed line to prevent premature deprotonation [4].
  • Residence Time Module: A 100 cm coiled tube maintains a residence time of 30–60 minutes, allowing complete esterification while minimizing decomposition .

Critical parameters include:

  • Weight Hourly Space Velocity (WHSV): Optimal WHSV of 1.3 h⁻¹ balances throughput and conversion efficiency [7].
  • Temperature Gradients: Gradual heating from 70°C to 90°C across reactor zones prevents thermal degradation [4].

Table 2: Continuous Flow Optimization Outcomes

ParameterPre-OptimizationPost-Optimization
Conversion Efficiency78%95%
Byproduct Formation12%3%
Catalyst Lifetime50 hours210 hours
Production Rate8.4 g/h25.2 g/h

Advanced Purification Techniques

Post-reaction purification in flow systems employs in-line liquid-liquid extraction and fractional crystallization. The ester product is separated from unreacted diphenylacetic acid using pH-controlled aqueous washes, followed by antisolvent crystallization with hexane to achieve >99% purity . These steps are automated using membrane-based separators, reducing manual intervention and contamination risks.

Early tissue‐bath studies showed that Denaverine hydrochloride mimics papaverine by preventing the enzymatic hydrolysis of cyclic adenosine monophosphate and cyclic guanosine monophosphate in myometrial and intestinal preparations [3] [4]. The resulting accumulation of cyclic nucleotides activates protein kinase A and protein kinase G, leading to phosphorylation of myosin-light-chain kinase, sequestration of cytosolic calcium and relaxation of the contractile apparatus. Although isoform-resolved data remain scarce, structural analogy with papaverine and functional loss-of-response upon broad phosphodiesterase blockade indicate a multi-isoform profile, with preferential activity against calcium-calmodulin-dependent phosphodiesterase type one [3] [5].

| Table 1 Key experimental observations on phosphodiesterase inhibition by Denaverine hydrochloride |

YearBiological modelMethodPrimary outcomeRef.
1998Isolated bovine myometriumCyclic nucleotide assay after 10 µmol L⁻¹ Denaverine hydrochlorideTwo-fold rise in cyclic adenosine monophosphate compared with control [2]
2022Rat ileal smooth musclePhosphodiesterase catalytic rate measurementConcentration-dependent suppression of enzyme activity; full inhibition at 100 µmol L⁻¹ [3]
2025Human liver microsomesSpectrophotometric phosphodiesterase assayMixed-type inhibition with observable enzyme induction after repeated exposure [4]

Collectively, these findings support a direct interference with phosphodiesterase catalysis as the first limb of Denaverine-induced spasmolysis.

Anticholinergic Pathway Modulation

Radioligand-displacement experiments and functional antagonism of acetylcholine-evoked contractions demonstrate that Denaverine hydrochloride acts as a competitive muscarinic receptor blocker [3] [2]. Smooth-muscle organs rich in muscarinic subtype-three receptors, such as uterus and ureter, are particularly sensitive: Denaverine hydrochloride shifts the acetylcholine concentration–response curve rightward without altering maximal efficacy, a signature of surmountable antagonism [6] [2].

| Table 2 Representative studies describing muscarinic antagonism by Denaverine hydrochloride |

YearPreparationAssay variableEffect of 30 µmol L⁻¹ Denaverine hydrochlorideRef.
2003Canine cervical smooth muscleAcetylcholine EC₅₀ shift7-fold increase in half-effective concentration [2]
2010Porcine uterine stripsPeak contractile forceReduction by 55% compared with untreated tissue [7]
2022Guinea-pig ileumSpontaneous spike frequencyComplete abolition within 5 min of superfusion [3]

Inhibition occurs upstream of intracellular calcium liberation, indicating a membrane-level interaction with the orthosteric muscarinic binding pocket.

Comparative Receptor Affinity Profiling

Quantitative dissociation constants for Denaverine hydrochloride have not yet been published. However, comparative functional studies allow a semi-quantitative ranking (Table 3).

| Table 3 Relative affinity profile (qualitative) of Denaverine hydrochloride versus reference ligands |

Target proteinDenaverine hydrochloridePapaverine (reference phosphodiesterase inhibitor)Atropine (reference muscarinic antagonist)Ref.
Phosphodiesterase catalytic centreHigh (full inhibition at high-micromolar concentrations)HighNone [3] [4]
Muscarinic acetylcholine receptor subtype threeModerateNegligibleVery high [2] [8]
Muscarinic acetylcholine receptor subtype twoLowNegligibleHigh [2] [9]
β-adrenergic receptorNone detectedNone detectedNone detected [5]

The profile underscores the dual-acting nature of Denaverine hydrochloride: appreciable affinity for smooth-muscle muscarinic receptors combined with enzyme inhibition potency comparable to papaverine.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

419.2227216 g/mol

Monoisotopic Mass

419.2227216 g/mol

Heavy Atom Count

29

UNII

2AFK8FCD4R

Related CAS

3579-62-2 (Parent)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H312+H332 (100%): Harmful in contact with skin or if inhaled [Warning Acute toxicity, dermal;
acute toxicity, inhalation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin]

Pictograms

Irritant

Irritant

Other CAS

3321-06-0

Wikipedia

Denaverine hydrochloride

Dates

Last modified: 04-14-2024

Explore Compound Types